1-(2-Bromoquinolin-4-yl)ethanone
Description
1-(2-Bromoquinolin-4-yl)ethanone is a brominated quinoline derivative featuring an ethanone (acetyl) group at the 4-position and a bromine atom at the 2-position of the quinoline ring. Quinoline-based compounds are widely studied for their pharmaceutical and material science applications due to their aromatic heterocyclic structure, which confers unique electronic and steric characteristics .
Properties
IUPAC Name |
1-(2-bromoquinolin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)9-6-11(12)13-10-5-3-2-4-8(9)10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHAZPYJRUFESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoquinolin-4-yl)ethanone can be synthesized through various methods. One common approach involves the bromination of quinoline derivatives. For instance, starting with 2-quinolinone, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The resulting 2-bromoquinoline can then be subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group .
Industrial Production Methods: Industrial production of 1-(2-Bromoquinolin-4-yl)ethanone typically involves large-scale bromination and acylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoquinolin-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products:
- Substitution reactions yield various substituted quinoline derivatives.
- Reduction reactions produce 1-(2-bromoquinolin-4-yl)ethanol.
- Oxidation reactions yield 1-(2-bromoquinolin-4-yl)acetic acid .
Scientific Research Applications
1-(2-Bromoquinolin-4-yl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromoquinolin-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and ethanone group can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenyl Ethanones
- 1-(4-Bromophenyl)ethanone (): Structure: Bromine at the para position of a phenyl ring with an acetyl group. Physical Properties: Molecular weight 199.05 g/mol; ionization energy (IE) 9.0–9.55 eV . NMR: δ 2.56 (s, 3H, CH3), 7.57–7.78 ppm (aromatic protons) . Applications: Intermediate in organic synthesis; lacks the fused quinoline system, reducing conjugation compared to the target compound.
- 2-Bromo-1-(4-hydroxyphenyl)ethanone (): Structure: Bromoethanone with a hydroxyl group at the para position. Crystallography: Asymmetric molecular structure with intermolecular hydrogen bonding .
Heterocyclic Bromo-Ethanones
- 1-(2-Bromopyridin-4-yl)ethanone (): Structure: Pyridine ring with bromine at the 2-position and acetyl at the 4-position. Properties: Simpler heterocycle (pyridine vs. quinoline) reduces aromatic conjugation and steric bulk. Molecular weight: 200.02 g/mol. Applications: Pharmaceutical intermediate; pyridine’s lower basicity compared to quinoline may alter reactivity .
- 1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone (): Structure: Dichlorinated quinoline with ethanone and phenyl substituents. Properties: Increased steric hindrance and electron-withdrawing effects from chlorine atoms. Molecular weight: 465.33 g/mol. Applications: Demonstrates the role of halogenation in modulating bioactivity in quinoline derivatives .
Methoxy- and Hydroxy-Substituted Ethanones
- 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone (): Structure: Bromine with two methoxy groups on the phenyl ring. Properties: Molecular weight 259.10 g/mol; methoxy groups enhance electron density, contrasting with quinoline’s electron-deficient ring . Applications: Potential antioxidant or antifungal agent; substituent positioning influences electronic properties.
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (): Structure: Multiple hydroxyl groups increase hydrogen-bonding capacity. Bioactivity: Exhibits α-glucosidase inhibitory activity due to hydroxyl-methoxy substitution patterns .
Comparative Data Table
Key Research Findings
- Electronic Effects: Bromine’s electron-withdrawing nature decreases electron density in aromatic systems, influencing reactivity and intermolecular interactions. Quinoline’s nitrogen atom further enhances this effect compared to phenyl or pyridine derivatives .
- Bioactivity: Halogenation and heterocyclic frameworks (e.g., quinoline) are critical in drug design. For example, 2-bromo-1-(4-hydroxyphenyl)ethanone’s role in adrenaline synthesis highlights the importance of substituent positioning .
- Structural Insights: Crystallographic data (e.g., ) reveal how substituents like hydroxyl groups dictate molecular packing and stability, which are less pronounced in non-polar quinoline derivatives.
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